molecular formula C22H28N2O B11336654 4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide

Cat. No.: B11336654
M. Wt: 336.5 g/mol
InChI Key: CNEIYAIJHDHFMF-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzamide core substituted with a piperidine ring and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzoyl chloride with 4-methylphenylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Shares a similar benzamide core but differs in the substituents attached to the benzene ring.

    2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid: Another compound with a piperidine ring and benzamide core but with different functional groups.

Uniqueness

4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both piperidine and methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]benzamide

InChI

InChI=1S/C22H28N2O/c1-17-6-10-19(11-7-17)21(24-14-4-3-5-15-24)16-23-22(25)20-12-8-18(2)9-13-20/h6-13,21H,3-5,14-16H2,1-2H3,(H,23,25)

InChI Key

CNEIYAIJHDHFMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCCCC3

Origin of Product

United States

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